Validated LC-MS/MS Analytical Sensitivity: Lower Limit of Quantification (LLOQ) for N-Desmethylprochlorperazine in Human Plasma
In a validated isocratic LC-MS/MS method for simultaneous quantification of prochlorperazine and its three major metabolites in human plasma, N-demethylprochlorperazine (NDPCZ) achieved a lower limit of quantification (LLOQ) of 10 ng/L, which is 5-fold more sensitive than the 50 ng/L LLOQ reported for the sulfoxide metabolite (PCZSO) under identical conditions [1]. The method demonstrated intra- and inter-assay precisions within 7.0% and 9.0%, respectively, with accuracies ranging from 99-104% and 99-105%, enabling robust quantitation even at sub-therapeutic concentrations [1].
| Evidence Dimension | Analytical sensitivity (Lower Limit of Quantification, LLOQ) |
|---|---|
| Target Compound Data | LLOQ = 10 ng/L (0.01 µg/L) in human plasma |
| Comparator Or Baseline | Prochlorperazine sulfoxide (PCZSO): LLOQ = 50 ng/L (0.05 µg/L); Prochlorperazine (PCZ): LLOQ = 10 ng/L |
| Quantified Difference | NDPCZ LLOQ is 5-fold lower (more sensitive) than PCZSO; equivalent to parent PCZ |
| Conditions | Human plasma; isocratic LC-MS/MS; 3 µm octadecylsilyl column; 10 min run time; validated in 37 cancer patients receiving oral prochlorperazine |
Why This Matters
The superior sensitivity for N-desmethylprochlorperazine relative to the sulfoxide metabolite enables reliable quantification of this active metabolite even in scenarios of low systemic exposure (e.g., following buccal administration or in poor metabolizers), making it a preferred analyte for comprehensive pharmacokinetic assessments.
- [1] Tashiro M, Naito T, Kagawa Y, Kawakami J. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2012;26(6):754-60. doi:10.1002/bmc.1725. View Source
